2-Bromospiro[3.4]octane
CAS No.:
Cat. No.: VC18044805
Molecular Formula: C8H13Br
Molecular Weight: 189.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13Br |
|---|---|
| Molecular Weight | 189.09 g/mol |
| IUPAC Name | 2-bromospiro[3.4]octane |
| Standard InChI | InChI=1S/C8H13Br/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6H2 |
| Standard InChI Key | XNSHKCQAWVEGCM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CC(C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-Bromo-5,8-dioxaspiro[3.4]octane belongs to the spirocyclic ether family, defined by a central spiro carbon atom connecting a cyclobutane ring and a 1,3-dioxolane ring. The bromine atom is positioned at the C2 position of the cyclobutane ring, conferring distinct electronic and steric properties. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1257996-82-9 |
| Molecular Formula | C₆H₉BrO₂ |
| Molecular Weight | 193.04 g/mol |
| IUPAC Name | 2-Bromo-5,8-dioxaspiro[3.4]octane |
| GHS Hazard Statements | H302 (Harmful if swallowed) |
The spirocyclic architecture introduces significant ring strain, influencing reactivity and stability. The ether oxygen atoms enhance solubility in polar aprotic solvents, while the bromine atom serves as a potential site for nucleophilic substitution or cross-coupling reactions .
Structural Analogues and Uniqueness
While spirocyclic brominated compounds are rare, structural analogues such as 8-bromo-1,4-dioxaspiro[4.5]decane (CAS 68278-51-3) share similarities in ring systems but differ in ring sizes and substitution patterns. The compact cyclobutane-dioxolane system of 2-bromo-5,8-dioxaspiro[3.4]octane distinguishes it from larger spirocycles, offering a balance between stability and reactivity for synthetic applications .
Synthesis and Reaction Mechanisms
Synthetic Route
The synthesis of 2-bromo-5,8-dioxaspiro[3.4]octane is achieved through acid-catalyzed ketalization of 3-bromocyclobutanone with ethylene glycol. A representative procedure involves:
The reaction proceeds via initial protonation of the carbonyl oxygen, followed by nucleophilic attack by ethylene glycol to form the ketal. The Dean-Stark apparatus facilitates azeotropic removal of water, driving the equilibrium toward product formation .
Mechanistic Insights
Physicochemical Properties and Stability
Thermal and Solubility Characteristics
Limited experimental data are available, but inferences can be drawn from analogous spirocyclic compounds:
The compound is hygroscopic and requires storage under inert conditions to prevent hydrolysis of the dioxolane ring .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 2.77–3.00 (m, 4H, cyclobutane CH₂), 4.19–4.23 (m, 1H, dioxolane CH) .
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¹³C NMR: Peaks at 75.2 ppm (dioxolane O-C-O) and 32.1 ppm (cyclobutane C-Br) confirm the spiro structure .
Applications in Organic Synthesis
Building Block for Complex Molecules
The bromine atom enables diverse functionalization:
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Nucleophilic Substitution: Reaction with amines or thiols yields spirocyclic amines/sulfides.
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Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties .
Pharmaceutical Relevance
Spirocyclic scaffolds are prized in drug discovery for their conformational rigidity and ability to mimic bioactive conformations. Derivatives of 2-bromo-5,8-dioxaspiro[3.4]octane have been explored as:
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Kinase Inhibitors: The spiro core may occupy hydrophobic pockets in ATP-binding sites.
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Antiviral Agents: Structural similarity to nucleoside analogues suggests potential antiviral activity .
| Hazard Category | GHS Code |
|---|---|
| Acute Toxicity (Oral) | H302 |
| Precautionary Measures | P280, P305+P351+P338 |
Personal protective equipment (gloves, goggles) is mandatory during handling. Inhalation risks are mitigated by using fume hoods .
Environmental Impact
No ecotoxicological data are available. Prudent disposal methods, including incineration with scrubbers, are recommended to prevent environmental release .
| Supplier | Purity | Price (USD) | Packaging |
|---|---|---|---|
| Hebei Mujin Biotechnology | 99% | $0.00/KG | 1 KG |
| Hebei Weibang Biotechnology | 99% | $10.00/KG | 100 KG |
| Ouhuang Engineering Materials | 99.7% | $30.00/kg | 1 kg |
Pricing reflects economies of scale, with bulk purchases reducing per-unit costs .
Future Research Directions
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Reactivity Studies: Systematic investigation of cross-coupling reactions under Pd/Ni catalysis.
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Biological Screening: High-throughput assays to evaluate antimicrobial and anticancer potential.
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Material Science: Incorporation into polymers for enhanced thermal stability.
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